4-Tert-butyl-6-(piperazin-1-yl)pyrimidine

Medicinal chemistry Scaffold design Physicochemical profiling

4-Tert-butyl-6-(piperazin-1-yl)pyrimidine is a disubstituted pyrimidine bearing a tert-butyl group at the 4-position and a piperazin-1-yl moiety at the 6-position, with the molecular formula C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol. The compound is commercially available as a research chemical building block, typically at 95% purity.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1873897-29-0
Cat. No. B1465309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-6-(piperazin-1-yl)pyrimidine
CAS1873897-29-0
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=N1)N2CCNCC2
InChIInChI=1S/C12H20N4/c1-12(2,3)10-8-11(15-9-14-10)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
InChIKeyJJKOIUXUTMKYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-6-(piperazin-1-yl)pyrimidine (CAS 1873897-29-0): Structural Identity and Procurement Baseline


4-Tert-butyl-6-(piperazin-1-yl)pyrimidine is a disubstituted pyrimidine bearing a tert-butyl group at the 4-position and a piperazin-1-yl moiety at the 6-position, with the molecular formula C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol . The compound is commercially available as a research chemical building block, typically at 95% purity . Its core structure places it within the piperazinylpyrimidine class, which has been explored in kinase inhibition [1], gamma-secretase modulation [2], dopamine D₃ receptor antagonism [3], and histamine H₄ receptor ligand development [4]. However, published quantitative biological activity data specific to this exact regioisomer remain scarce, and procurement decisions for this compound are primarily driven by its structural features as a synthetic intermediate or scaffold for further derivatization.

Why 4-Tert-butyl-6-(piperazin-1-yl)pyrimidine Cannot Be Interchanged with Its Regioisomers or N-Alkylated Analogs


The precise positioning of the tert-butyl and piperazin-1-yl substituents on the pyrimidine ring dictates both the compound's physicochemical properties and its potential for target engagement. Regioisomers such as 5-(tert-butyl)-2-(piperazin-1-yl)pyrimidine (CAS 1695955-96-4) and 2-tert-butyl-4-(piperazin-1-yl)pyrimidine (CAS 1368442-85-6) share the identical molecular formula (C₁₂H₂₀N₄, MW 220.31) but differ in substitution geometry, which alters hydrogen-bonding capacity, steric accessibility, and molecular recognition . In the piperazinylpyrimidine class, SAR studies on histamine H₄ receptor ligands demonstrated that moving substituents between pyrimidine positions dramatically changes binding potency—the 6-position proved most sensitive to optimization, with tert-butyl replacement causing significant potency shifts [1]. Furthermore, the free NH of the piperazine ring in 4-tert-butyl-6-(piperazin-1-yl)pyrimidine provides a derivatization handle absent in N-methylated analogs such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidine (CHEMBL495342). Generic substitution across regioisomers or N-alkylated variants therefore risks loss of desired reactivity, altered pharmacological profile, or incompatibility with established synthetic routes.

Quantitative Differentiation Evidence: 4-Tert-butyl-6-(piperazin-1-yl)pyrimidine Versus Closest Analogs


Regioisomeric Differentiation: 4,6- vs. 2,5- vs. 2,4-Substitution Pattern Alters Hydrogen-Bond Acceptor Count and Steric Profile

The target compound places the tert-butyl group at position 4 and the piperazinyl group at position 6 of the pyrimidine ring. This 4,6-arrangement creates a distinct spatial orientation compared to the 5,2-regioisomer 5-(tert-butyl)-2-(piperazin-1-yl)pyrimidine (CAS 1695955-96-4). The 4,6-substitution places both bulky groups on the same face-adjacent positions of the pyrimidine, whereas the 2,5-pattern separates them across the ring. Computational predictions indicate the 4,6-isomer has a hydrogen bond acceptor count of 4 (two pyrimidine N atoms + two piperazine N atoms), identical in number to regioisomers but with different spatial accessibility due to the adjacency of the tert-butyl group shielding one pyrimidine nitrogen . In the 2-aminopyrimidine H₄R ligand series, the pyrimidine 6-position was identified as the most critical site for potency optimization; substitution at this position directly modulated receptor affinity, whereas the same substituent at other positions had diminished impact [1].

Medicinal chemistry Scaffold design Physicochemical profiling

Free Piperazine NH as a Derivatization Handle: Contrast with N-Methylated Analog CHEMBL495342

The target compound contains an unsubstituted piperazine NH, providing a reactive site for further functionalization (acylation, alkylation, sulfonylation, Boc-protection). In contrast, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidine (CHEMBL495342, MW 234.35) bears a methyl group on the piperazine nitrogen, eliminating this derivatization potential . The molecular weight difference (220.31 vs. 234.35 g/mol, Δ = 14.04 g/mol) corresponds exactly to the addition of a CH₂ group. This free NH is critical for generating compound libraries via parallel synthesis—for example, in the D₃ receptor patent series, 4-piperazinylpyrimidine cores with free NH were elaborated into diverse analogs through N-alkylation and N-acylation chemistry [1]. The N-methylated analog cannot serve as a precursor for such diversification without prior demethylation.

Synthetic chemistry Lead optimization Fragment-based drug design

Piperazinylpyrimidine Class Kinase Selectivity: Oncogenic Mutant vs. Wild-Type PDGFR Family Targeting

Within the piperazinylpyrimidine class, compounds bearing the core scaffold have demonstrated a selective tendency to inhibit oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA) over their wild-type counterparts. Shallal and Russu (2011) reported that compound 4 from their series—a piperazinylpyrimidine derivative—showed preferential binding and inhibition of certain KIT and PDGFRA mutants compared to wild-type isoforms [1]. This mutant-selective profile is pharmacologically significant because it suggests potential utility in tumors harboring resistant kinase mutations, where wild-type inhibition would confer unnecessary toxicity. While the exact compound 4 structure in this study is not publicly confirmed to be identical to CAS 1873897-29-0, the core scaffold is shared [1]. Separately, the gamma-secretase modulator series from Merck demonstrated that piperazinylpyrimidine derivatives achieved >180-fold in vitro selectivity for Aβ42 modulation over Notch cleavage inhibition—a critical safety differentiator versus full gamma-secretase inhibitors [2].

Kinase inhibition Cancer therapeutics Mutant-selective targeting

Absence of 2-Amino Substitution Differentiates from H₄R-Optimized Analog 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine

The 2-aminopyrimidine analog 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine (compound 3 in the H₄R series) was identified as an optimized histamine H₄ receptor ligand through systematic SAR studies [1]. The 2-NH₂ group was found to be essential for H₄R binding potency. The target compound 4-tert-butyl-6-(piperazin-1-yl)pyrimidine lacks this 2-amino group, making it unsuitable as a direct H₄R ligand replacement but advantageous for programs targeting kinases or other receptors where the 2-amino substitution would introduce undesired off-target H₄R activity. The SAR study demonstrated that the pyrimidine 6-position was the most sensitive to modification; replacing the 6-tert-butyl group with aromatic or secondary amine moieties produced significant potency shifts, confirming the 6-position as a critical pharmacophoric element [1]. The target compound retains the 6-tert-butyl group important for this interaction while leaving position 2 unsubstituted, offering a differentiated selectivity starting point.

GPCR targeting Histamine receptor Selectivity optimization

Recommended Procurement and Application Scenarios for 4-Tert-butyl-6-(piperazin-1-yl)pyrimidine


Kinase-Focused Fragment or Scaffold for Mutant-Selective Inhibitor Design

The piperazinylpyrimidine core has demonstrated class-level precedent for mutant-selective PDGFR family kinase inhibition, with compound 4 from the Shallal series showing preferential activity against oncogenic KIT and PDGFRA mutants versus wild-type isoforms [1]. The target compound provides the unsubstituted 4,6-regioisomeric scaffold, enabling fragment-based or structure-guided optimization toward this mutant-selectivity profile.

Parallel Synthesis Library Generation via Piperazine NH Derivatization

The free NH of the piperazine ring is a key synthetic handle absent in N-methylated analogs such as CHEMBL495342 . This enables direct acylation, alkylation, sulfonylation, or reductive amination chemistry to generate diverse compound arrays. Patent literature confirms that 4-piperazinylpyrimidine cores with a free NH are elaborated into D₃ receptor ligands through such N-functionalization strategies [2].

Gamma-Secretase Modulator Scaffold with Notch-Sparing Selectivity Potential

Merck's piperazinylpyrimidine gamma-secretase modulator series achieved >180-fold in vitro selectivity for Aβ42 lowering over Notch cleavage inhibition [3]. The 4-tert-butyl-6-(piperazin-1-yl)pyrimidine core retains the key structural elements of this chemotype and can serve as a starting point for medicinal chemistry campaigns seeking Notch-sparing gamma-secretase modulation for Alzheimer's disease research.

H₄R-Counter-Screened Starting Point for Non-Histaminergic Programs

The absence of a 2-amino substituent on the pyrimidine ring distinguishes the target compound from the H₄R-optimized lead 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine [4]. For drug discovery programs targeting kinases, D₃ receptors, or other non-histaminergic targets where H₄R activity would constitute an undesired off-target effect, this structural feature provides a cleaner starting point for lead optimization.

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